molecular formula C9H10O2 B1521265 2-Ethyl-4-hydroxybenzaldehyde CAS No. 532967-00-3

2-Ethyl-4-hydroxybenzaldehyde

Cat. No. B1521265
M. Wt: 150.17 g/mol
InChI Key: NHONMDAFARLXAU-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxybenzaldehyde is a derivative of 4-Hydroxybenzaldehyde . It is a yellow to light brown crystalline powder with a faint, sweet-woody-balsamic odor . It is used as an important intermediate for medicine, perfume, and pesticide .


Molecular Structure Analysis

The molecular weight of 2-Ethyl-4-hydroxybenzaldehyde is 150.18 . Its IUPAC name is 2-ethyl-4-hydroxybenzaldehyde and its InChI code is 1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-4-hydroxybenzaldehyde were not found in the search results, it’s worth noting that 4-Hydroxybenzaldehyde, a related compound, is known to react with hydrogen peroxide in base to form hydroquinone .


Physical And Chemical Properties Analysis

2-Ethyl-4-hydroxybenzaldehyde is a powder with a melting point of 51-53°C .

Scientific Research Applications

Solubility and Thermodynamics

2-Ethyl-4-hydroxybenzaldehyde, a derivative of 4-hydroxybenzaldehyde, has been studied for its solubility and solution thermodynamics in various organic solvents. The solubility of 4-hydroxybenzaldehyde increases with temperature and varies across solvents, which is crucial for its purification and bromination processes. This information is fundamental for understanding the solution behavior of 2-Ethyl-4-hydroxybenzaldehyde and optimizing conditions for its applications (Wang, Xu, & Xu, 2017).

Solid State Properties

Differential Scanning Calorimetry (DSC) has been used to study the thermophysical properties of various solid aldehydes including 4-hydroxybenzaldehyde. This research provides insights into the temperatures, enthalpies, entropies of fusion, and heat capacities of these compounds, which are valuable for their industrial applications (Temprado, Roux, & Chickos, 2008).

Organic Synthesis Applications

4-Hydroxybenzaldehyde, closely related to 2-Ethyl-4-hydroxybenzaldehyde, is used in the Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H groups. This process facilitates the transformation of various aromatic compounds into carbonyl compounds, highlighting its importance in pharmaceutical and fundamental research applications (Jiang et al., 2014).

Fluorescence Derivatization in Chromatography

2-Ethyl-4-hydroxybenzaldehyde's derivative, 4-hydroxybenzaldehyde, has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application is significant for sensitive and selective detection of these compounds (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Linkers in Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives, like 4-hydroxybenzaldehyde, are utilized as linkers for solid phase organic synthesis. This usage in reductive amination and subsequent conversions to various secondary amides demonstrates its versatility in synthetic chemistry (Swayze, 1997).

Antioxidant Activity Studies

Studies involving hydroxybenzaldehydes, including derivatives like 2-Ethyl-4-hydroxybenzaldehyde, have focused on their radical scavenging activity. Computational methods like DFT have been used to understand their efficiency as antioxidants, which is crucial for selecting efficient antioxidants in food and pharmaceutical industries (Nenadis & Tsimidou, 2012).

Safety And Hazards

2-Ethyl-4-hydroxybenzaldehyde is classified as dangerous. It may cause serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Ethyl-4-hydroxybenzaldehyde were not found in the search results, it’s worth noting that related compounds like pyrano [2,3-c]pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . This suggests potential future research directions in exploring the biological activities of 2-Ethyl-4-hydroxybenzaldehyde and its derivatives.

properties

IUPAC Name

2-ethyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHONMDAFARLXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665358
Record name 2-Ethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-hydroxybenzaldehyde

CAS RN

532967-00-3
Record name 2-Ethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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